![molecular formula C10H12Cl3N3 B1452074 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride CAS No. 1181458-62-7](/img/structure/B1452074.png)
3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride
Overview
Description
Synthesis Analysis
The synthetic route for this compound involves the chlorination of 2-(2-methyl-1H-imidazol-1-yl)aniline . The chlorination process introduces the chlorine atom at the 3-position of the aniline ring. The dihydrochloride salt formation occurs subsequently. Detailed synthetic procedures and optimization studies are documented in relevant literature .
Molecular Structure Analysis
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity in the context of medicinal chemistry and organic synthesis. Notably, it may serve as a building block for more complex molecules .
Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, like the compound , have been reported to exhibit significant antibacterial properties. This compound can be synthesized and tested against a range of bacterial strains to determine its efficacy in inhibiting bacterial growth or killing bacteria outright. It could potentially be used in the development of new antibacterial agents to combat antibiotic-resistant strains .
Antimycobacterial Activity
The fight against tuberculosis and other mycobacterial infections could benefit from the antimycobacterial activity of imidazole-containing compounds. Research could explore the use of 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride in creating treatments that are more effective against mycobacteria .
Anti-inflammatory Properties
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. This compound’s potential anti-inflammatory effects could be investigated to develop new medications for chronic inflammatory conditions .
Antitumor Applications
Imidazole compounds have shown promise in antitumor activity. Synthesizing this compound and evaluating its effectiveness against cancer cell lines, such as HeLa, could provide insights into its potential as a therapeutic agent for cancer treatment .
Antidiabetic Potential
The prevalence of diabetes is increasing globally, and there’s a continuous search for new antidiabetic drugs. The compound’s role in glucose metabolism and insulin sensitivity could be a subject of study, aiming to discover novel treatments for diabetes .
Antiallergic Uses
Allergic reactions are another area where imidazole derivatives could make an impact. The compound could be studied for its ability to inhibit histamine release or other mechanisms involved in allergic responses, offering a new avenue for allergy treatment .
Antiviral Research
Viruses pose a significant threat to global health, and the development of antiviral drugs is a high priority. Research into the antiviral properties of 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride could lead to the creation of new drugs to prevent or treat viral infections .
Antioxidant Properties
Oxidative stress contributes to many diseases, and antioxidants are vital in neutralizing free radicals. The compound’s potential antioxidant activity could be explored to understand how it might protect cells from oxidative damage .
Safety and Hazards
properties
IUPAC Name |
3-chloro-2-(2-methylimidazol-1-yl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.2ClH/c1-7-13-5-6-14(7)10-8(11)3-2-4-9(10)12;;/h2-6H,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOSZOAOENZKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=C2Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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